[1,1'-Biphenyl]-2,2'-diyldiboronic acid
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Overview
Description
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: is an organic compound with the molecular formula C12H12B2O4. It is a derivative of biphenyl, where two boronic acid groups are attached to the 2,2’ positions of the biphenyl structure. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diyldiboronic acid typically involves the following steps:
Borylation of Biphenyl: The initial step involves the borylation of biphenyl using a palladium-catalyzed cross-coupling reaction. This reaction often employs bis(pinacolato)diboron as the boron source and a palladium catalyst such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert atmosphere conditions.
Hydrolysis: The resulting borylated biphenyl intermediate is then subjected to hydrolysis to yield [1,1’-Biphenyl]-2,2’-diyldiboronic acid. This step typically involves the use of aqueous acid, such as hydrochloric acid, to remove the protecting groups and liberate the boronic acid functionalities.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-2,2’-diyldiboronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of [1,1’-Biphenyl]-2,2’-diyldiboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide. The major products are biaryl compounds.
Oxidation: The boronic acid groups can be oxidized to form the corresponding boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Esterification: The boronic acid groups can react with alcohols to form boronic esters. This reaction is typically carried out under mild conditions using an acid catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Acid Catalysts: For esterification reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Esters: From esterification reactions.
Borates: From oxidation reactions.
Scientific Research Applications
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to form stable boronic ester linkages.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Biological Research: It is used in the study of enzyme inhibitors and as a tool in molecular biology for the detection and quantification of biomolecules.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-2,2’-diyldiboronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid groups can interact with diols and other nucleophiles, forming boronate complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition.
Comparison with Similar Compounds
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: can be compared with other boronic acids, such as:
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring. It is less sterically hindered and more reactive in certain reactions.
4,4’-Biphenyldiboronic Acid: Similar to [1,1’-Biphenyl]-2,2’-diyldiboronic acid but with boronic acid groups at the 4,4’ positions. It has different steric and electronic properties, affecting its reactivity and applications.
2,2’-Bipyridine-5,5’-diyldiboronic Acid: Contains a bipyridine core instead of biphenyl. It is used in coordination chemistry and as a ligand in metal-catalyzed reactions.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2,2’-diyldiboronic acid lies in its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of certain biaryl compounds and in applications where precise molecular recognition is required.
By understanding the properties, synthesis, and applications of [1,1’-Biphenyl]-2,2’-diyldiboronic acid , researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
[1,1'-Biphenyl]-2,2'-diyldiboronic acid (CAS No. 312968-33-5) is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound is notable for its potential biological activities, including its role in drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C12H12B2O4
- Molecular Weight : 232.94 g/mol
- Structure :
- The compound features two phenyl rings connected by a biphenyl linkage with two boronic acid groups attached.
Anticancer Properties
Research has indicated that boronic acids can exhibit anticancer activities through various mechanisms. This compound has been studied for its ability to inhibit proteasome activity, a critical pathway in cancer cell survival.
- Mechanism of Action :
- It is believed to interfere with the ubiquitin-proteasome system by binding to the active site of proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent apoptosis in cancer cells.
- Case Study :
- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and prostate cancer cells.
Antioxidant Activity
Boronic acids have also been explored for their antioxidant properties. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress.
- Research Findings :
- In vitro assays showed that this compound exhibited significant DPPH radical scavenging activity, indicating its potential as an antioxidant agent.
Antimicrobial Activity
The compound's antimicrobial effects have been assessed against various pathogens.
- Study Overview :
- Tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that this compound possesses moderate antibacterial activity.
Data Tables
Biological Activity | Assessed Property | Result |
---|---|---|
Anticancer | Cell Viability | Decreased in breast and prostate cancer cells |
Antioxidant | DPPH Scavenging | Significant scavenging activity observed |
Antimicrobial | Bacterial Inhibition | Moderate activity against S. aureus and E. coli |
Properties
IUPAC Name |
[2-(2-boronophenyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8,15-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQKUXUNMZSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2B(O)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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